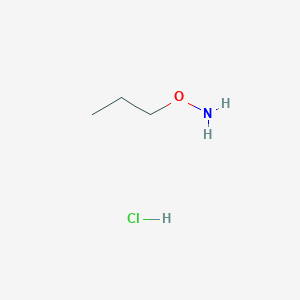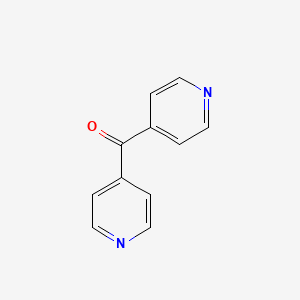
3-アミノ-6-クロロピラジン-2-カルボン酸
概要
説明
3-Amino-6-chloropyrazine-2-carboxylic acid (3-ACP) is an organic compound of the pyrazine family, which is a compound consisting of two nitrogen atoms and four carbon atoms. 3-ACP is used in synthetic organic chemistry and is used as a reagent in organic synthesis. It is also used in the production of various pharmaceuticals, such as anti-inflammatory drugs and antibiotics. 3-ACP has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
科学的研究の応用
化学研究
“3-アミノ-6-クロロピラジン-2-カルボン酸”は、そのユニークな構造と特性により、化学研究で使用されています . その分子式はC5H4ClN3O2であり、分子量は173.56 g/molです . それはしばしば、より複雑な分子の合成におけるビルディングブロックとして使用されます .
製薬研究
この化合物は、製薬研究で使用されています . それは、製薬試験の参照標準として使用することができ、結果の正確性を保証します .
有機合成
“3-アミノ-6-クロロピラジン-2-カルボン酸”は、有機合成における中間体として役立ちます . それは、「3-ブロモ-5-フェニルピラジン-2-アミン」などの他の化合物を調製するために使用することができます .
生命科学研究
生命科学研究の分野では、この化合物はさまざまな用途で使用されています . それは、クロマトグラフィーや質量分析法で使用することができます。これらは、生命科学研究において不可欠な技術です .
バイオファーマ生産
“3-アミノ-6-クロロピラジン-2-カルボン酸”は、バイオファーマ生産で使用されています . それは、バイオ医薬品(バイオテクノロジーを使用して製造された医薬品)の製造に使用することができます .
安全性試験
この化合物は、安全性試験にも使用されています . それは、H315、H319、およびH335などの特定の危険ステートメントに関連付けられています . これらのステートメントは、この化合物が皮膚刺激、重度の眼刺激を引き起こし、呼吸器への刺激を引き起こす可能性があることを示しています .
Safety and Hazards
The safety information for “3-Amino-6-chloropyrazine-2-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
将来の方向性
While there is limited information on the future directions of “3-Amino-6-chloropyrazine-2-carboxylic acid”, related compounds have been used in the synthesis of biologically active compounds . This suggests potential applications in the development of new pharmaceuticals or other chemical products.
生化学分析
Biochemical Properties
3-Amino-6-chloropyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamidase (pyrazinamidase; EC 3.5.1.19), which converts it into pyrazinoic acid . This interaction is crucial for its biochemical activity, as the conversion to pyrazinoic acid is necessary for its subsequent biological effects.
Cellular Effects
3-Amino-6-chloropyrazine-2-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of sodium channels, thereby influencing cell signaling and ion transport . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 3-Amino-6-chloropyrazine-2-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with nicotinamidase results in the production of pyrazinoic acid, which can inhibit the synthesis of nicotinamide adenine dinucleotide (NAD) and disrupt cellular energy metabolism . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-6-chloropyrazine-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Its degradation over time can lead to a decrease in its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of 3-Amino-6-chloropyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular metabolism and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular function and potential toxicity . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
3-Amino-6-chloropyrazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its conversion to pyrazinoic acid by nicotinamidase is a critical step in its metabolic pathway . This conversion can affect the levels of metabolites involved in cellular energy metabolism and other biochemical processes.
Transport and Distribution
The transport and distribution of 3-Amino-6-chloropyrazine-2-carboxylic acid within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different tissues . These interactions can influence its accumulation and effectiveness in target cells and tissues.
Subcellular Localization
The subcellular localization of 3-Amino-6-chloropyrazine-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
3-amino-6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPSUWOCPVNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80488246 | |
| Record name | 3-Amino-6-chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2727-13-1 | |
| Record name | 3-Amino-6-chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80488246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-chloro-pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)




![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)



